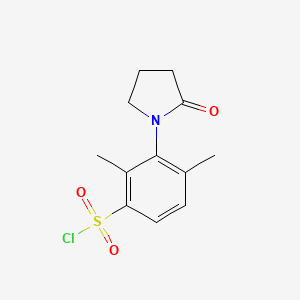

2,4-Dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride, also known as DMOPC, is an organic compound that is used in the synthesis of various drugs and other molecules. It is a white crystalline solid that is soluble in most organic solvents. DMOPC is a versatile reagent that is used in a variety of reactions, including the synthesis of peptides and peptidomimetics, the formation of amides and esters, and the preparation of polymers. It is also used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles.

Scientific Research Applications

Synthesis and Molecular Structure

2,4-Dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride is involved in the synthesis of sterically hindered structural isomers, demonstrating its utility in the creation of complex molecular structures. These compounds have been structurally characterized by X-ray single crystal diffraction, revealing their triclinic and monoclinic crystal systems. Such detailed structural insights are essential for understanding the molecular interactions and properties of these compounds, which can be critical for their potential applications in various fields of scientific research, including materials science and pharmaceutical development (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Catalytic Synthesis of Novel Compounds

The compound has also been utilized in catalyzed synthesis processes, exemplifying its role in the development of new chemical entities. For instance, in the DMAP-catalyzed synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety, the efficiency and influence of catalytic systems were explored, highlighting the compound's versatility in facilitating chemical reactions (Khashi, Davoodnia, & Chamani, 2014).

Antibacterial Agents and Enzyme Inhibitors

Research has also delved into the synthesis of derivatives of this compound as potent antibacterial agents and moderate enzyme inhibitors. Such studies are pivotal for the discovery of new therapeutics, showcasing the compound's potential in contributing to the development of novel drugs with specific biological activities (Abbasi et al., 2017).

Novel Chiral Compounds

Furthermore, the compound has been involved in reactions leading to the unexpected formation of novel chiral compounds, indicating its unpredictability and complexity in chemical reactions. These findings can open new avenues in chiral chemistry and stereoselective synthesis, which are crucial in the pharmaceutical industry (Al–Douh, 2012).

Environmental Analysis

It has been used in analytical chemistry for the determination of aliphatic amines in waste and surface water, demonstrating its application in environmental monitoring and analysis. This highlights the compound's utility in environmental science, particularly in the detection and quantification of pollutants (Sacher, Lenz, & Brauch, 1997).

properties

IUPAC Name |

2,4-dimethyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c1-8-5-6-10(18(13,16)17)9(2)12(8)14-7-3-4-11(14)15/h5-6H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBPUFKDRBPFRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)N2CCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601182289 |

Source

|

| Record name | 2,4-Dimethyl-3-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601182289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

331256-61-2 |

Source

|

| Record name | 2,4-Dimethyl-3-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331256-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-3-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601182289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1351359.png)

![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)